![molecular formula C11H15BrClN3O3S B13916767 Carbamic acid, [2-[[(5-bromo-2-chloro-4-thiazolyl)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester CAS No. 103878-61-1](/img/structure/B13916767.png)
Carbamic acid, [2-[[(5-bromo-2-chloro-4-thiazolyl)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-(5-bromo-2-chlorothiazole-4-carboxamido)ethyl)carbamate: is a synthetic organic compound that features a thiazole ring substituted with bromine and chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(5-bromo-2-chlorothiazole-4-carboxamido)ethyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a brominated or chlorinated thiourea derivative.
Introduction of the tert-Butyl Carbamate Group: The tert-butyl carbamate group can be introduced via a nucleophilic substitution reaction, where a suitable amine reacts with tert-butyl chloroformate under basic conditions.
Coupling Reaction: The final step involves coupling the thiazole derivative with the tert-butyl carbamate intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2-(5-bromo-2-chlorothiazole-4-carboxamido)ethyl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced to form different derivatives, which can be useful for further functionalization.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base such as triethylamine or sodium hydride.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiazole derivatives, while hydrolysis will produce the corresponding amine and tert-butyl alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl (2-(5-bromo-2-chlorothiazole-4-carboxamido)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of thiazole derivatives on biological systems. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.
Medicine
In medicinal chemistry, tert-butyl (2-(5-bromo-2-chlorothiazole-4-carboxamido)ethyl)carbamate has potential applications as a pharmacophore. Its unique structure may interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it may be incorporated into polymers or coatings to impart desired characteristics.
Mecanismo De Acción
The mechanism of action of tert-butyl (2-(5-bromo-2-chlorothiazole-4-carboxamido)ethyl)carbamate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
- tert-Butyl bromoacetate
- tert-Butyl carbamate
Uniqueness
Compared to similar compounds, tert-butyl (2-(5-bromo-2-chlorothiazole-4-carboxamido)ethyl)carbamate is unique due to the presence of the thiazole ring substituted with both bromine and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
103878-61-1 |
|---|---|
Fórmula molecular |
C11H15BrClN3O3S |
Peso molecular |
384.68 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[(5-bromo-2-chloro-1,3-thiazole-4-carbonyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C11H15BrClN3O3S/c1-11(2,3)19-10(18)15-5-4-14-8(17)6-7(12)20-9(13)16-6/h4-5H2,1-3H3,(H,14,17)(H,15,18) |
Clave InChI |
WOLVWIJINUMONU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCNC(=O)C1=C(SC(=N1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[chloro(difluoro)methoxy]phenyl]-6-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethylamino]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide](/img/structure/B13916693.png)

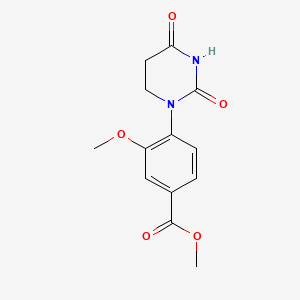

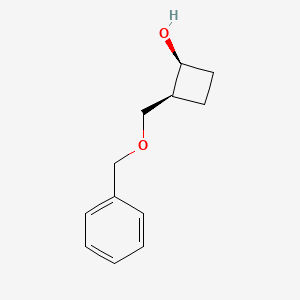
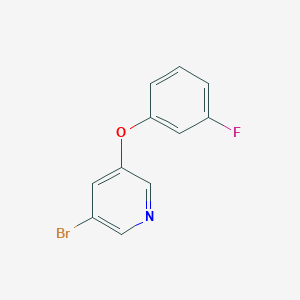
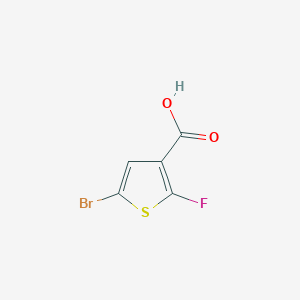
![3-[4-(1-Piperazinyl)phenyl]-2,6-piperidinedione](/img/structure/B13916747.png)
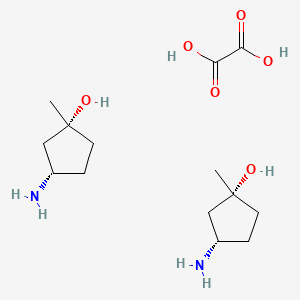
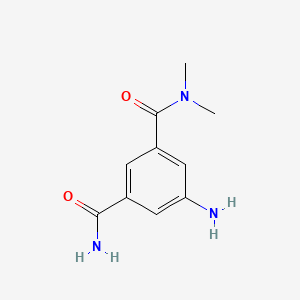
![[5-(azepan-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B13916759.png)
![5,12-Dihydro-5-(2-naphthalenyl)indolo[3,2-a]carbazole](/img/structure/B13916764.png)
![(3aS,6R,6aS)-2,2,6-trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B13916770.png)
![2-[Endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-YL]acetic acid](/img/structure/B13916776.png)
